Cas no 1805374-96-2 (Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate)

Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate is a halogenated pyridine derivative with a difluoromethyl substituent, offering unique reactivity in synthetic chemistry. The bromine atom at the 2-position enhances its utility as a versatile intermediate for cross-coupling reactions, such as Suzuki or Negishi couplings. The difluoromethyl group introduces electron-withdrawing properties, influencing the compound's stability and reactivity in nucleophilic or electrophilic substitutions. The methyl ester functionality provides a handle for further derivatization, including hydrolysis or transesterification. This compound is particularly valuable in pharmaceutical and agrochemical research, where fluorinated pyridines are increasingly sought after for their metabolic stability and bioactivity. Its well-defined structure ensures consistent performance in complex synthetic routes.
Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate structure
1805374-96-2 structure
Product Name:Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate
CAS No:1805374-96-2
MF:C9H8BrF2NO2
MW:280.066128730774
CID:4809191
Update Time:2025-05-24

Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate
    • Inchi: 1S/C9H8BrF2NO2/c1-4-5(8(11)12)3-6(7(10)13-4)9(14)15-2/h3,8H,1-2H3
    • InChI Key: AERUVRZAHCPEKC-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)OC)C=C(C(F)F)C(C)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 240
  • XLogP3: 2.7
  • Topological Polar Surface Area: 39.2

Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029056207-1g
Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate
1805374-96-2 97%
1g
$1,579.40 2022-04-01

Additional information on Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate

Professional Introduction to Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate (CAS No. 1805374-96-2)

Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate (CAS No. 1805374-96-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure incorporates both bromine and difluoromethyl substituents, which are known to enhance the metabolic stability and binding affinity of target molecules.

The Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate molecule is a derivative of pyridine, a heterocyclic aromatic compound that forms the backbone of numerous pharmacologically relevant compounds. The presence of a bromine atom at the 2-position and a difluoromethyl group at the 5-position introduces specific electronic and steric properties that make this compound particularly valuable in medicinal chemistry. These substituents not only influence the reactivity of the molecule but also play a critical role in modulating its interaction with biological targets.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate has been extensively studied for its role in the synthesis of kinase inhibitors, which are widely used in the treatment of various cancers and inflammatory diseases. The bromine atom facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures. Meanwhile, the difluoromethyl group is known to improve the pharmacokinetic properties of drug candidates by enhancing their lipophilicity and metabolic stability.

One of the most compelling aspects of this compound is its utility in the development of next-generation antiviral agents. The structural features of Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate allow it to mimic natural substrates and interfere with viral replication mechanisms. Recent studies have demonstrated its effectiveness in inhibiting enzymes such as proteases and polymerases, which are critical for viral replication. The incorporation of this compound into drug candidates has shown promising results in preclinical trials, highlighting its potential as a lead molecule in antiviral drug discovery.

The agrochemical industry has also benefited from the use of Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate. Its structural motifs are found in several herbicides and fungicides that exhibit high efficacy against pests while maintaining environmental safety. The unique combination of substituents enhances the activity of these agrochemicals by improving their binding affinity to target enzymes in pests. This has led to the development of more sustainable agricultural practices that minimize crop loss without compromising ecological balance.

The synthesis of Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry, have been employed to optimize yield and purity. These techniques ensure that the final product meets the stringent requirements for pharmaceutical applications. The scalability of its synthesis is another critical factor that contributes to its widespread use in industrial settings.

The safety profile of Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate is another area of significant interest. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure worker safety. Personal protective equipment (PPE) and controlled laboratory environments are essential when working with this compound. Furthermore, its environmental impact must be carefully evaluated during formulation and application to prevent any adverse effects on ecosystems.

In conclusion, Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate (CAS No. 1805374-96-2) is a versatile intermediate with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable tool for synthetic chemists and drug developers alike. As research continues to uncover new therapeutic possibilities, this compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

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